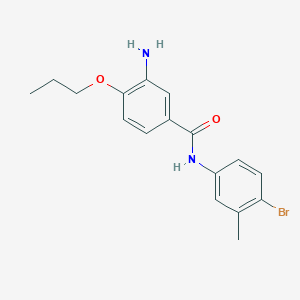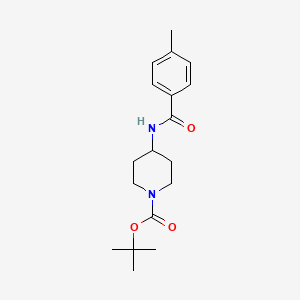
Methyl 2-(N-benzyl-2-cyanoacetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(N-benzyl-2-cyanoacetamido)acetate is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and ester functional groups in the molecule makes it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(N-benzyl-2-cyanoacetamido)acetate typically involves the reaction of benzylamine with methyl cyanoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the cyanoacetate ester. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solvent-free conditions or green solvents can also be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 2-(N-benzyl-2-cyanoacetamido)acetate undergoes various types of chemical reactions, including:
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form substituted pyridines and other heterocycles.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Often performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the appropriate nucleophile.
Reduction Reactions: Conducted using reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Condensation Reactions: Substituted pyridines and other heterocyclic compounds.
Substitution Reactions: Various cyanoacetamide derivatives.
Reduction Reactions: Primary amines.
科学的研究の応用
Methyl 2-(N-benzyl-2-cyanoacetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive molecules that can be used in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Methyl 2-(N-benzyl-2-cyanoacetamido)acetate is largely dependent on the specific reactions it undergoes. In condensation reactions, the active methylene group acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. In substitution reactions, the cyano group can be replaced by other nucleophiles, leading to the formation of various derivatives. The reduction of the cyano group to an amine involves the transfer of electrons from the reducing agent to the cyano group, resulting in the formation of a primary amine.
類似化合物との比較
Methyl 2-(N-benzyl-2-cyanoacetamido)acetate can be compared with other cyanoacetamide derivatives, such as:
Ethyl 2-(N-benzyl-2-cyanoacetamido)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(N-phenyl-2-cyanoacetamido)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(N-methyl-2-cyanoacetamido)acetate: Similar structure but with a methyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields of research.
特性
IUPAC Name |
methyl 2-[benzyl-(2-cyanoacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-13(17)10-15(12(16)7-8-14)9-11-5-3-2-4-6-11/h2-6H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGGOCHHQNCFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B8010794.png)




![2-Methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8010831.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide](/img/structure/B8010846.png)
![4-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2-chlorophenol](/img/structure/B8010849.png)
![2,4,6-trimethyl-N'-[(1E)-(3-nitrophenyl)methylidene]benzene-1-sulfonohydrazide](/img/structure/B8010854.png)


![3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone](/img/structure/B8010890.png)

